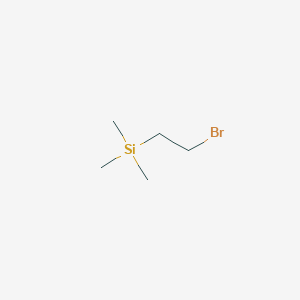
(2-Bromoethyl)trimethylsilane
Overview
Description
“(2-Bromoethyl)trimethylsilane” is an organic compound with the molecular formula C5H13BrSi . It is also known by other names such as “2-bromoethyl (trimethyl)silane” and "2-(Trimethylsilyl)ethyl Bromide" .
Molecular Structure Analysis
The InChI code for “(2-Bromoethyl)trimethylsilane” isInChI=1S/C5H13BrSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 . The compound has a molecular weight of 181.15 g/mol . The exact mass and monoisotopic mass are both 179.99699 g/mol . Physical And Chemical Properties Analysis
“(2-Bromoethyl)trimethylsilane” is a liquid . It has a molecular weight of 181.15 g/mol . The compound has a computed complexity of 46.5 . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 2 .Scientific Research Applications
Use in Microelectronics : Trimethylsilane derivatives, including those related to (2-Bromoethyl)trimethylsilane, are employed in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films in microelectronics. These materials are pivotal in creating low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in advanced devices (Loboda, 1999).
Chemical Synthesis Applications : Trimethylsilane compounds are used in various chemical syntheses, such as in the preparation of bis(trimethylsilyl)ethylene, where they demonstrate high conversion rates to lithium reagents (Husk & Velitchko, 1973). They are also employed in Grignard syntheses as protective groups for terminal ethynyl groups, aiding in the efficient creation of complex organic molecules (Eaborn, Thompson, & Walton, 1967).
Organic Reaction Mechanisms : These compounds are involved in gold-catalyzed oxidative coupling reactions, where they serve as coupling partners. They contribute to minimizing byproducts and facilitating efficient intramolecular coupling reactions (Brenzovich, Brazeau, & Toste, 2010).
Catalysis and Reaction Efficiency : In palladium-catalyzed coupling reactions, trimethylsilane derivatives are key substrates. They play a significant role in producing expected 1-substituted and isomeric 2-substituted vinylsilanes, showcasing the versatility of these compounds in complex organic reactions (Ennis & Gilchrist, 1989).
Innovative Carbon-to-Carbon Migrations : These compounds are also crucial in carbon-to-carbon anion relay chemistry, representing a novel approach to generating allylic organolithium species. This method emphasizes the synthetic utility of silicon group migrations (Zheng et al., 2011).
Nucleophilic Reactions : They are used in nucleophilic difluoromethylation of ketones and nitro alkenes. This application highlights the role of trimethylsilane derivatives in facilitating complex nucleophilic reactions (Trifonov et al., 2016).
Safety And Hazards
“(2-Bromoethyl)trimethylsilane” is classified as a flammable liquid (Category 3), can cause severe skin burns and eye damage (Sub-category 1C), and can cause serious eye damage (Category 1) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-bromoethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BrSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIFSNOTHOUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470244 | |
| Record name | (2-Bromoethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromoethyl)trimethylsilane | |
CAS RN |
18156-67-7 | |
| Record name | (2-Bromoethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromoethyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



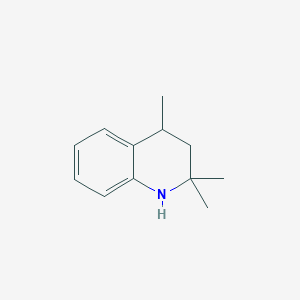
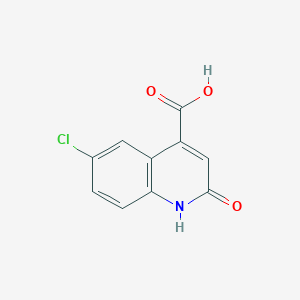
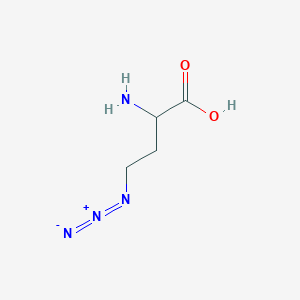
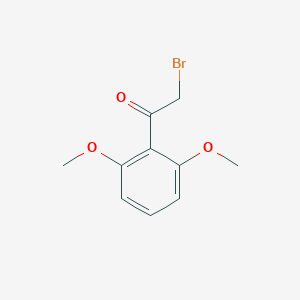
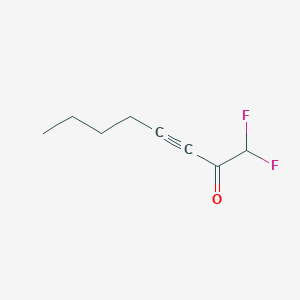
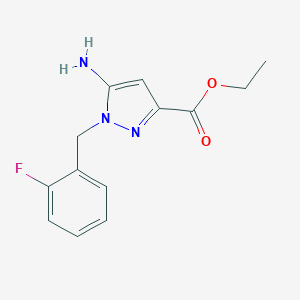
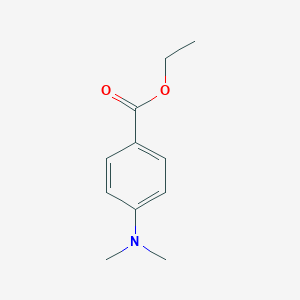
![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)

![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)
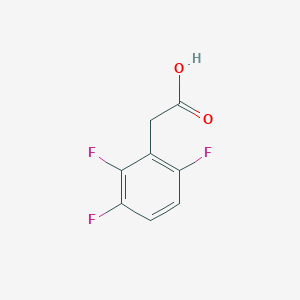
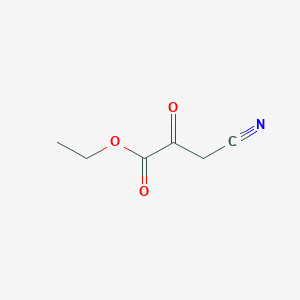
![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde](/img/structure/B57501.png)